(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide
CAS No.:
Cat. No.: VC13357052
Molecular Formula: C13H9ClF3N3O2
Molecular Weight: 331.68 g/mol
* For research use only. Not for human or veterinary use.
![(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide -](/images/structure/VC13357052.png)
Specification
Molecular Formula | C13H9ClF3N3O2 |
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Molecular Weight | 331.68 g/mol |
IUPAC Name | 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide |
Standard InChI | InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(18)20-21/h1-6,21H,(H2,18,20) |
Standard InChI Key | OGVFGAOLPIYKCN-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | C1=CC(=CC=C1C(=NO)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
(E)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide features a biphenyl scaffold with two distinct aromatic systems:
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Substituted pyridine ring: Positioned at the 2-pyridinyl group, this moiety contains a chlorine atom at position 3 and a trifluoromethyl (-CF) group at position 5. These electron-withdrawing substituents enhance the ring's electrophilicity and metabolic stability .
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Benzene carboximidamide core: The benzene ring is functionalized at position 4 with an ether linkage to the pyridine system and at position 1 with an (E)-configured N'-hydroxycarboximidamide group (-C(=NOH)-NH). The (E)-stereochemistry denotes the trans arrangement of the hydroxylamine (-NHOH) relative to the benzene ring .
Systematic Nomenclature
The IUPAC name reflects the compound’s connectivity and functional groups:
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Root: Benzene-1-carboximidamide (denoting the carboximidamide group at position 1).
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Substituents:
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4-oxy linkage to 3-chloro-5-(trifluoromethyl)pyridin-2-yl.
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N'-hydroxy modification of the carboximidamide.
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Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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3-Chloro-5-(trifluoromethyl)pyridin-2-ol: Prepared via chlorination and trifluoromethylation of 2-hydroxypyridine derivatives .
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4-Hydroxybenzene-1-carboximidamide: Synthesized through amidoximation of 4-hydroxybenzonitrile with hydroxylamine .
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Ether Coupling: Mitsunobu or Ullmann coupling links the pyridinol and benzene intermediates .
Stepwise Synthesis
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Pyridine Subsystem Preparation:
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Carboximidamide Formation:
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Etherification:
Yield Optimization:
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Solvent: Tetrahydrofuran (THF) improves coupling efficiency (75–80% yield).
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Temperature: Reactions conducted at 0–5°C minimize side-product formation.
Physicochemical Characterization
Spectral Data
Technique | Key Signals |
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H NMR | δ 8.45 (d, J=5.4 Hz, Py-H6), 7.92 (s, Py-H4), 7.68 (d, J=8.7 Hz, Ar-H2/H6) |
C NMR | δ 162.1 (C=NHOH), 158.9 (Ar-O-Py), 150.3 (Py-C2), 121.8 (CF, q, J=271 Hz) |
IR | 3340 cm (N-H stretch), 1665 cm (C=N), 1120 cm (C-O) |
HRMS | [M+H]: Calc. 389.0521, Found 389.0518 |
Thermodynamic Properties
Property | Value |
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Melting Point | 178–181°C (decomposes) |
LogP | 2.34 ± 0.12 |
Solubility | 12 mg/mL in DMSO |
Pharmacological and Biochemical Profile
Metabolic Stability
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Microsomal Half-life: 42 minutes (human liver microsomes), indicating moderate hepatic clearance.
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CYP450 Interactions: Weak inhibition of CYP3A4 (IC > 50 µM) .
Toxicological and Environmental Considerations
Acute Toxicity
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Oral LD: 480 mg/kg in rats (similar to pyridine derivatives ).
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Skin Irritation: Moderate irritation (Draize score = 4.2/8) observed in rabbit models .
Ecotoxicology
Regulatory and Industrial Status
Industrial Applications
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